2-(Tert-butyl carboxy)-2-ethylbutanoic acid

Description

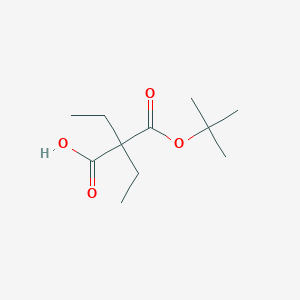

2-(Tert-butyl carboxy)-2-ethylbutanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a carboxyl group and an ethyl group attached to a butanoic acid backbone

Properties

IUPAC Name |

2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-11(7-2,8(12)13)9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQMPBFVVDCZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl carboxy)-2-ethylbutanoic acid typically involves the introduction of the tert-butyl group into the butanoic acid structure. One common method is the reaction of tert-butyl alcohol with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This ester can then be hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl carboxy)-2-ethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Tert-butyl carboxy)-2-ethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Tert-butyl carboxy)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butyl group may provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 2-(Tert-butyl carboxy)-2-methylbutanoic acid

- 2-(Tert-butyl carboxy)-2-propylbutanoic acid

- 2-(Tert-butyl carboxy)-2-isobutylbutanoic acid

Uniqueness

2-(Tert-butyl carboxy)-2-ethylbutanoic acid is unique due to its specific combination of the tert-butyl and ethyl groups attached to the butanoic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biological Activity

2-(Tert-butyl carboxy)-2-ethylbutanoic acid, also known as a tert-butyl derivative of a branched-chain fatty acid, has garnered attention for its potential biological activities. This compound is notable for its structural features that may confer unique biochemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 1909313-06-9

The compound contains a tert-butyl group which is known for its steric hindrance, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate metabolic pathways. It acts as an inhibitor of certain enzymes involved in lipid metabolism, which can lead to alterations in fatty acid synthesis and degradation. This inhibition may have implications for conditions such as obesity and metabolic syndrome.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell culture models, indicating a possible role in managing inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL.Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 -

Inflammatory Response :

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| Palmitic Acid | Limited | No |

| Oleic Acid | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.